(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine
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Overview
Description
(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine is a complex organic compound that features a morpholine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine typically involves multi-step organic reactions. One common method involves the reaction of 4-methyl-1H-pyrazole with morpholine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Solvent recovery and recycling are also employed to reduce waste and improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of (4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Shares a similar pyrazole-morpholine structure but lacks the methanamine group.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with different substituents
Uniqueness
(4-Methyl-3-(1-methyl-1h-pyrazol-4-yl)morpholin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
[4-methyl-3-(1-methylpyrazol-4-yl)morpholin-2-yl]methanamine |
InChI |
InChI=1S/C10H18N4O/c1-13-3-4-15-9(5-11)10(13)8-6-12-14(2)7-8/h6-7,9-10H,3-5,11H2,1-2H3 |
InChI Key |
HILGYNKTYGDYRB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCOC(C1C2=CN(N=C2)C)CN |
Origin of Product |
United States |
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